2-Bromo-3,4,5-trichloro-1-(trifluoromethyl)benzene
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Overview
Description
2-Bromo-3,4,5-trichloro-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C7HBrCl3F3 and a molecular weight of 328.3 g/mol. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring, making it a highly substituted aromatic compound. It has extensive applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4,5-trichloro-1-(trifluoromethyl)benzene typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced chemical reactors and controlled environments to ensure high yield and purity. The use of phase transfer catalysts and polar solvents can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4,5-trichloro-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form less substituted derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) can be used under acidic conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
2-Bromo-3,4,5-trichloro-1-(trifluoromethyl)benzene has extensive applications in scientific research and industry, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential pharmaceutical applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4,5-trichloro-1-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The presence of multiple halogen atoms and a trifluoromethyl group can influence its reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(trifluoromethyl)benzene: Similar structure but lacks the chlorine atoms.
2,5-Dibromo-(trifluoromethyl)benzene: Contains two bromine atoms and a trifluoromethyl group.
2-Bromo-5-iodo-(trifluoromethyl)benzene: Contains both bromine and iodine atoms along with a trifluoromethyl group.
Uniqueness
2-Bromo-3,4,5-trichloro-1-(trifluoromethyl)benzene is unique due to the presence of three chlorine atoms, one bromine atom, and a trifluoromethyl group on the benzene ring. This high degree of substitution provides it with distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-1,2,3-trichloro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrCl3F3/c8-4-2(7(12,13)14)1-3(9)5(10)6(4)11/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYVZJPXJLOHSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrCl3F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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